![molecular formula C14H8BrN3O3S2 B2570869 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 391229-61-1](/img/structure/B2570869.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

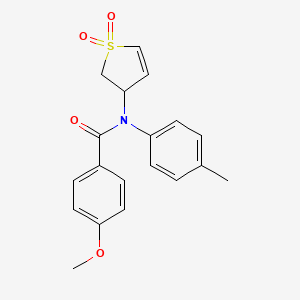

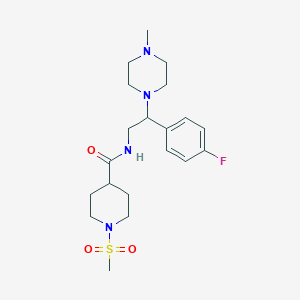

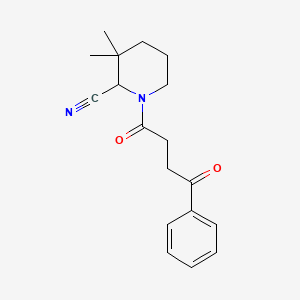

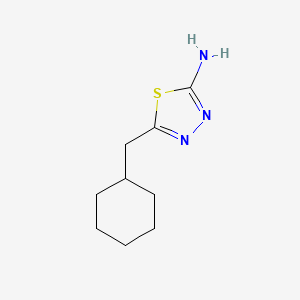

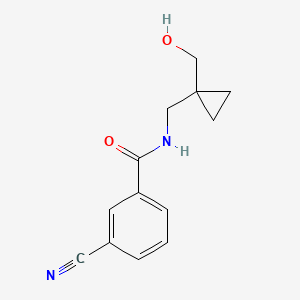

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (BTNB) is a chemical compound that has been widely used in scientific research due to its unique properties. BTNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, apoptosis, and inflammation.

Scientific Research Applications

- Suzuki Cross-Coupling Reactions : Researchers have synthesized a variety of imine derivatives by employing Suzuki cross-coupling of this compound with various arylboronic acids. The resulting imines exhibit moderate to good yields (58–72%) and tolerate a wide range of electron-donating and withdrawing functional groups .

- Biological Activities : Imines, including those derived from this compound, are known for their diverse biological activities. These include antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties. The compound’s potential as a pharmaceutical agent is an active area of investigation .

- Polyfluorenes and Copolymers : Compounds with good solubility, electronic, and optical properties are valuable for designing polyfluorenes and fluorene-based copolymers. The unique structure of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide may contribute to novel polymer materials .

- C-H Arylation Polymerization : Researchers have considered this compound as an acceptor unit in the synthesis of donor–acceptor polymers via direct C-H arylation polymerization. Combining it with 3-hexylthiophene as a donor unit leads to interesting materials with potential applications .

- Density Functional Theory (DFT) : The structural properties of synthesized molecules (3a–3i) were investigated using DFT. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses provided insights into reactivity and reacting sites of the derivatives .

- Imines as Key Components : Imines play a crucial role in the development of coordination chemistry and inorganic biochemistry. They are utilized for synthesizing biologically and industrially active compounds through ring closure, replacement, and cycloaddition reactions .

- Functionalization Strategies : Researchers can explore functionalization strategies using this compound as a building block for designing new materials. Its unique combination of thiophene and thiazole moieties offers opportunities for tailoring properties .

Organic Synthesis and Medicinal Chemistry

Polymer Chemistry

Donor-Acceptor Polymer Synthesis

Computational Studies

Coordination Chemistry and Inorganic Biochemistry

Materials Science and Functional Materials

Mechanism of Action

Target of Action

The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .

Result of Action

These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJULZYOFJMYLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)